molecular formula C7H7ClN2O3 B13934624 2-Amino-5-chloro-6-methoxynicotinic acid

2-Amino-5-chloro-6-methoxynicotinic acid

Cat. No.: B13934624
M. Wt: 202.59 g/mol
InChI Key: UOFIIMTZSIMALY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-6-methoxynicotinic acid typically involves the modification of nicotinic acid derivatives. One common method is the chlorination of 6-methoxynicotinic acid followed by amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-6-methoxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-Amino-5-chloro-6-methoxynicotinic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-6-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the pyridine ring allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-chloro-6-methoxynicotinic acid is unique due to the presence of all three functional groups (amino, chloro, and methoxy) on the pyridine ring. This combination of groups provides distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

2-amino-5-chloro-6-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H7ClN2O3/c1-13-6-4(8)2-3(7(11)12)5(9)10-6/h2H,1H3,(H2,9,10)(H,11,12)

InChI Key

UOFIIMTZSIMALY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)N)C(=O)O)Cl

Origin of Product

United States

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